4-Carboxy-4'-sulfoazobenzene is a sulfonated azo compound with significant relevance in both scientific research and industrial applications. This compound is characterized by its unique structure, which includes a carboxylic acid group and a sulfonic acid group attached to an azo linkage. The chemical formula for 4-carboxy-4'-sulfoazobenzene is , with a molecular weight of approximately 306.29 g/mol . Its classification falls under azo compounds, which are widely utilized in dyeing processes due to their vibrant colors.
4-Carboxy-4'-sulfoazobenzene is primarily synthesized through chemical processes involving the diazotization of aromatic amines followed by coupling reactions. It belongs to the class of azo dyes, which are synthetic organic compounds characterized by the presence of one or more azo groups (). These compounds are often used in textiles, plastics, and food industries due to their ability to impart color .
The synthesis of 4-carboxy-4'-sulfoazobenzene typically involves two main steps:
The reaction conditions, such as temperature and pH, are critical for achieving high yields and purity of the final product. Typically, the coupling reaction is performed at low temperatures to stabilize the diazonium salt and prevent decomposition .
The molecular structure of 4-carboxy-4'-sulfoazobenzene features:
The structural formula can be represented as follows:
Key properties include:
4-Carboxy-4'-sulfoazobenzene can undergo various chemical reactions typical for azo compounds:
The degradation pathways often involve reductive cleavage facilitated by specific microbial enzymes that target the azo bond, allowing for mineralization into simpler compounds such as 4-aminobenzoate and 4-aminobenzenesulfonate .
The mechanism of action for 4-carboxy-4'-sulfoazobenzene primarily revolves around its interactions with biological systems:
Studies have shown that certain strains can cleave the azo bond efficiently when provided with adequate co-substrates, enhancing degradation rates significantly .
4-Carboxy-4'-sulfoazobenzene is typically a solid at room temperature, exhibiting high solubility in water due to its polar functional groups. Its melting point is reported to be around 180 °C (decomposes) .
The compound exhibits strong absorbance in the visible spectrum due to its conjugated system, making it useful as a dye. It also has potential reactivity due to its functional groups, allowing for further chemical modifications.
4-Carboxy-4'-sulfoazobenzene finds applications in various fields:
The IUPAC nomenclature for azoarenes follows strict rules based on parent hydride systems and substitutive principles. For 4-carboxy-4′-sulfoazobenzene:
Table 1: Systematic Nomenclature Breakdown
| Component | Name Segment | Position |
|---|---|---|
| Parent compound | Azobenzene | – |
| Carboxy substituent | Benzoic acid | 4 |
| Sulfo substituent | Sulfophenyl | 4′ |
| Bond configuration | (E)-diazenyl | – |
This compound belongs to a specialized class of azobenzene derivatives characterized by:
Table 2: Structural Classification of Key Functional Groups
| Functional Group | Role | Impact on Properties |
|---|---|---|
| Azo (–N=N–) | Chromophore | Absorbs visible light (λ_max ~350 nm) |
| Carboxy (–COOH) | Hydrogen-bond donor/acceptor | Enhances crystallinity |
| Sulfo (–SO₃H) | Strong acid/solubilizer | Improves water solubility |
Empirical Formula: C₁₃H₁₀N₂O₅S [1] [10]
OC(=O)c1ccc(cc1)N=Nc1ccc(cc1)S(=O)(=O)O [10] IDPOSZGKQSRDFE-UHFFFAOYSA-N [9] [10] Global registry identifiers enable unambiguous database retrieval:
Table 3: Registry Identifiers for 4-Carboxy-4′-sulfoazobenzene
| Database | Identifier | Accession Link/Notes |
|---|---|---|
| PubChem | CID 441135 | https://pubchem.ncbi.nlm.nih.gov/compound/441135 |
| ChEBI | 28585 | Manually curated by EMBL-EBI |
| ChemSpider | 389929 | Includes verified synonyms |
| KEGG | C06673 | Metabolic pathway mapping |
| J-GLOBAL | J960.410C | Japanese Nikkaji database |
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0